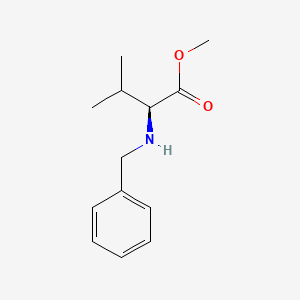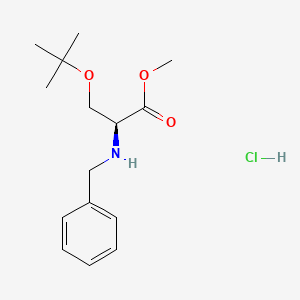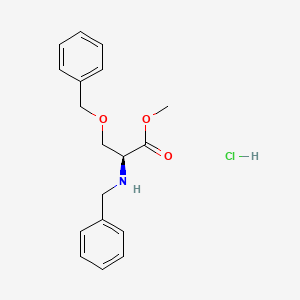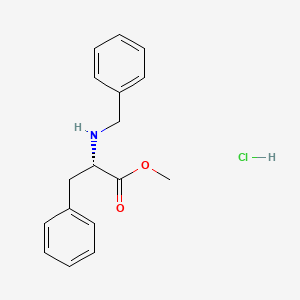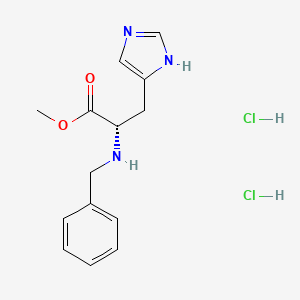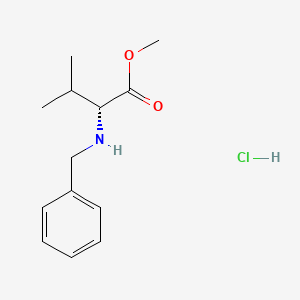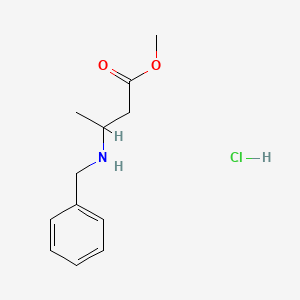
(R)-alpha-Methyl-2-bromophenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-alpha-Methyl-2-bromophenylalanine, also known as (R)-α-methyl-2-bromophenylalanine or (R)-α-methyl-2-bromo-L-phenylalanine, is an amino acid analog that has been studied extensively in the scientific research community due to its unique structure and properties. It is a chiral molecule, meaning it has two enantiomers, or mirror images, that are not superimposable. This molecule has been used in research in the fields of biochemistry, pharmacology, and neuroscience, as well as in the development of drugs and other pharmaceutical products.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Amino Acids
- Application : A study demonstrated the asymmetric synthesis of amino acids, including non-proteinogenic amino acids such as 4-bromophenylalanine and alpha-methylvaline, utilizing organolithium carboxyl synthons. This method can be applied for synthesizing derivatives of (R)-alpha-Methyl-2-bromophenylalanine (Cooper et al., 2004).
Decarboxylase Inhibition and Blood Pressure Regulation
- Application : Alpha-Methyl-3,4-dihydroxy-DL-phenylalanine, a compound related to (R)-alpha-Methyl-2-bromophenylalanine, has been found effective in inhibiting aromatic amino acid decarboxylation in humans. This inhibition is associated with blood pressure reduction in hypertensive patients (Oates et al., 1960).
Synthesis of Orthogonally Protected Amino Acids
- Application : A novel strategy for the synthesis of (R)- and (S)-alpha-methyl(alkyl)serine-containing peptides was developed, highlighting a method potentially applicable to (R)-alpha-Methyl-2-bromophenylalanine. These synthesized amino acids can be directly incorporated into peptides without further protective group manipulations (Obrecht et al., 1996).
Bromination of Phenylalanine
- Application : Research on the bromination of L-Phenylalanine, closely related to (R)-alpha-Methyl-2-bromophenylalanine, has led to the isolation of isomeric bromo-L-phenylalanines. This process can be a critical step in the synthesis of various bromophenylalanine derivatives (Faulstich et al., 1973).
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQZLKYRAINNIW-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=CC=C1Br)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-alpha-Methyl-2-bromophenylalanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

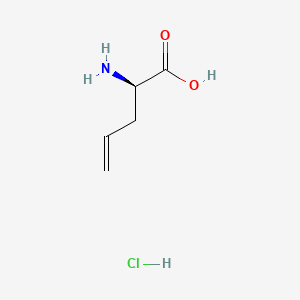
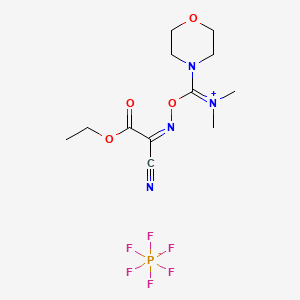
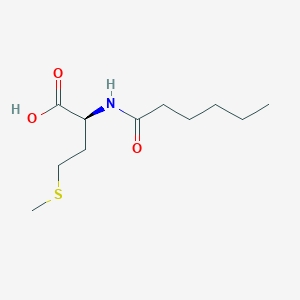
![N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B613212.png)

